3-Cyclohexyl-2-methylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSPVOMVPFFKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclohexyl 2 Methylbutanoic Acid
Classical and Modern Approaches to Carboxylic Acid Synthesis
The construction of the 3-Cyclohexyl-2-methylbutanoic acid backbone can be achieved through several established methods in organic synthesis. These approaches typically involve the formation of a key carbon-carbon bond followed by the introduction or modification of the carboxyl group.
Alkylation Strategies for Carbon-Carbon Bond Formation
A primary strategy for assembling the carbon framework of this compound involves the alkylation of a suitable enolate or enolate equivalent with a cyclohexylmethyl halide. One common approach is the alkylation of a propionate (B1217596) derivative. For instance, the enolate of a propanoic acid ester can be generated using a strong base like lithium diisopropylamide (LDA) and then reacted with cyclohexylmethyl bromide. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.
A more controlled variation of this involves the use of a malonic ester synthesis. Diethyl malonate can be first alkylated with a methyl halide and then with cyclohexylmethyl bromide. Subsequent hydrolysis and decarboxylation of the resulting disubstituted malonic ester would afford this compound. This method provides a reliable, albeit multi-step, route to the target compound.
Table 1: Alkylation Strategies for Carboxylic Acid Synthesis
| Starting Material | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Diethyl propanoate | 1. LDA, THF, -78 °C; 2. Cyclohexylmethyl bromide | Ethyl 3-cyclohexyl-2-methylpropanoate | This compound |
| Diethyl malonate | 1. NaOEt, EtOH; 2. Methyl iodide; 3. NaOEt, EtOH; 4. Cyclohexylmethyl bromide | Diethyl 2-(cyclohexylmethyl)-2-methylmalonate | This compound |
Functional Group Interconversions Leading to the Carboxyl Moiety
An alternative to direct alkylation of a carboxylic acid precursor is the synthesis of a molecule with the desired carbon skeleton but a different functional group, which is then converted to the carboxylic acid. A common precursor is the corresponding primary alcohol, 3-cyclohexyl-2-methylpropan-1-ol. This alcohol can be synthesized through various methods, such as the reduction of a corresponding ester or aldehyde.
Once the alcohol is obtained, it can be oxidized to the carboxylic acid. mdpi.comgoogle.com A variety of oxidizing agents can be employed for this transformation. A strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) will readily oxidize the primary alcohol to the carboxylic acid. adichemistry.comorganic-chemistry.orgmsu.eduwikipedia.orgyoutube.comresearchgate.net Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) typically oxidize primary alcohols to aldehydes, but under more forcing conditions or with an excess of the oxidant, can lead to the carboxylic acid. The Jones oxidation is a robust and widely used method for this type of transformation. adichemistry.comorganic-chemistry.orgmsu.eduwikipedia.orgyoutube.com
Table 2: Functional Group Interconversion via Oxidation
| Precursor | Oxidizing Agent | Solvent | Product |
|---|---|---|---|
| 3-Cyclohexyl-2-methylpropan-1-ol | Jones Reagent (CrO₃, H₂SO₄) | Acetone | This compound |
| 3-Cyclohexyl-2-methylpropan-1-ol | Potassium Permanganate (KMnO₄) | Basic aqueous solution | This compound |
| 3-Cyclohexyl-2-methylpropanal | Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ | Water/Ether | This compound |
Stereoselective Synthesis of Enantiopure this compound
Due to the presence of a stereocenter at the C2 position, the synthesis of enantiomerically pure this compound is of significant interest. This can be achieved through several powerful asymmetric synthesis techniques.
Chiral Auxiliaries in Diastereoselective Routes
A widely employed and reliable method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
For the synthesis of chiral 2-methyl substituted carboxylic acids, the Evans oxazolidinone auxiliaries are particularly effective. osaka-u.ac.jp For instance, the (S)-4-benzyl-2-oxazolidinone can be acylated with propionyl chloride to form the corresponding N-propionyl imide. sigmaaldrich.com Deprotonation of this imide with a strong base like LDA generates a chiral enolate. This enolate can then be alkylated with cyclohexylmethyl bromide. The bulky benzyl (B1604629) group on the oxazolidinone directs the incoming electrophile to the opposite face of the enolate, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the resulting product removes the chiral auxiliary and yields the enantiomerically enriched (S)-3-cyclohexyl-2-methylbutanoic acid. The diastereomeric excess (d.e.) in such alkylations is often very high, frequently exceeding 95%. nih.gov
Table 3: Diastereoselective Alkylation using an Evans Auxiliary
| Chiral Auxiliary | Acylating Agent | Alkylating Agent | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| (S)-4-benzyl-2-oxazolidinone | Propionyl chloride | Cyclohexylmethyl bromide | >95:5 |
| (R)-4-phenyl-2-oxazolidinone | Propionyl chloride | Cyclohexylmethyl bromide | >95:5 |
Asymmetric Catalysis for Enantiocontrol
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the chiral product. One powerful method that can be adapted for the synthesis of chiral aldehydes, which are precursors to the target carboxylic acid, is the SAMP/RAMP hydrazone methodology developed by Enders. wikipedia.orgmit.eduorgsyn.orgresearchgate.net
In this approach, a simple aldehyde like propanal is first condensed with a chiral hydrazine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to form a chiral hydrazone. Deprotonation of this hydrazone with LDA generates a chiral aza-enolate. This aza-enolate can then be alkylated with cyclohexylmethyl bromide with high stereocontrol. Oxidative cleavage of the resulting hydrazone, for example with ozone, liberates the chiral (S)-3-cyclohexyl-2-methylpropanal. This aldehyde can then be oxidized to the target (S)-3-cyclohexyl-2-methylbutanoic acid without affecting the stereocenter. The enantiomeric excess (e.e.) achieved with this method is typically very high, often greater than 95%. mit.edugoogle.com
Table 4: Asymmetric Synthesis via SAMP/RAMP Hydrazone Method
| Aldehyde | Chiral Hydrazine | Alkylating Agent | Enantiomeric Excess (e.e.) of Aldehyde |
|---|---|---|---|
| Propanal | SAMP | Cyclohexylmethyl bromide | >95% |
| Propanal | RAMP | Cyclohexylmethyl bromide | >95% |
Kinetic Resolution Techniques
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This technique can be applied to the racemic this compound or its ester derivatives.
Enzymatic kinetic resolution is a particularly effective and environmentally benign approach. mdpi.com Lipases are commonly used enzymes for the enantioselective hydrolysis of esters or the enantioselective esterification of carboxylic acids. For example, a racemic mixture of ethyl 3-cyclohexyl-2-methylbutanoate can be subjected to hydrolysis catalyzed by a specific lipase (B570770), such as Candida antarctica lipase B (CAL-B). The lipase will selectively hydrolyze one enantiomer of the ester at a much faster rate, for instance, the (R)-enantiomer, leaving the unreacted (S)-ester in high enantiomeric excess. The resulting (R)-carboxylic acid and the (S)-ester can then be separated. Alternatively, the racemic carboxylic acid can be esterified with an alcohol in the presence of a lipase, which will selectively catalyze the esterification of one enantiomer.
Table 5: Lipase-Catalyzed Kinetic Resolution
| Substrate | Enzyme | Reaction Type | Resolved Products |
|---|---|---|---|
| Racemic ethyl 3-cyclohexyl-2-methylbutanoate | Candida antarctica lipase B (CAL-B) | Hydrolysis | (R)-3-Cyclohexyl-2-methylbutanoic acid and (S)-ethyl 3-cyclohexyl-2-methylbutanoate |
| Racemic this compound | Pseudomonas cepacia lipase (PSL) | Esterification with ethanol | (S)-ethyl 3-cyclohexyl-2-methylbutanoate and (R)-3-cyclohexyl-2-methylbutanoic acid |
Parallel Synthesis and High-Throughput Approaches
Parallel synthesis and high-throughput screening are cornerstone strategies in modern medicinal chemistry and materials science, enabling the rapid generation and evaluation of a large number of compounds. nih.govcombichemistry.com These approaches are particularly valuable for structure-activity relationship (SAR) studies, where systematic structural modifications are explored to optimize a desired property. While specific literature on the parallel synthesis of this compound is not extensively detailed, the principles can be readily applied to generate a library of analogues.
The core concept of parallel synthesis involves the simultaneous execution of multiple, discrete reactions in an array format, often using automated or semi-automated systems. bioduro.com This allows for the systematic variation of starting materials to produce a library of related products. For the synthesis of a library based on the this compound scaffold, key points of diversification can be identified. These include the cyclohexyl ring, the methyl group at the 2-position, and the carboxylic acid functionality.
Table 1: Potential Diversification Points for Parallel Synthesis of this compound Analogues
| Scaffold Position | Potential Modifications | Resulting Analogue Class |
| Cyclohexyl Ring | Substitution with other cycloalkyl or aryl groups | Varied lipophilicity and steric bulk |
| 2-Methyl Group | Substitution with other alkyl or functionalized chains | Altered stereochemistry and potency |
| Carboxylic Acid | Conversion to esters, amides, or other bioisosteres | Modified pharmacokinetic properties |
A hypothetical parallel synthesis approach to generate a library of this compound amides could involve the reaction of the parent acid with a diverse set of amines. This would typically be carried out in a multi-well plate format, with each well containing a different amine. The use of robotic liquid handlers and automated purification systems can significantly accelerate this process. bioduro.com
High-throughput screening (HTS) is the subsequent step where the synthesized library of compounds is rapidly evaluated for a specific biological activity or property. combichemistry.com This process relies on miniaturized assays and robotic automation to test thousands of compounds in a short period. nih.gov For instance, if this compound analogues were being investigated as potential enzyme inhibitors, a high-throughput enzymatic assay would be employed to screen the library and identify "hit" compounds with significant inhibitory activity. nih.gov The integration of parallel synthesis and HTS creates a powerful cycle of design, synthesis, and testing that can dramatically accelerate the discovery process. combichemistry.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes. researchgate.net
Key green chemistry principles that can be applied include:
Use of Renewable Feedstocks: Exploring biosynthetic routes or utilizing starting materials derived from renewable resources instead of petrochemicals. patsnap.com
Catalysis: Employing catalytic methods, including biocatalysis and organocatalysis, to improve reaction efficiency and reduce waste. mdpi.com Catalytic reactions are often more atom-economical and can be performed under milder conditions.
Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. mdpi.comdntb.gov.ua
Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption.
For instance, a greener synthesis of a precursor to this compound could involve an organocatalytic asymmetric aldol (B89426) reaction. A study on the synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid, a structurally related compound, utilized proline as a catalyst for the asymmetric aldol reaction between cyclohexanone (B45756) and ethyl phenylglyoxylate, proceeding under mild conditions with high stereoselectivity. nih.gov This approach avoids the use of heavy metal catalysts and harsh reaction conditions.
Another green approach could involve the use of biocatalysts, such as enzymes, to perform specific transformations with high selectivity and under mild, aqueous conditions. rsc.org For example, a lipase could be used for the stereoselective resolution of a racemic mixture of this compound or its ester precursor.
Table 2: Comparison of a Conventional vs. a Greener Synthetic Approach (Hypothetical)
| Synthesis Step | Conventional Approach | Greener Alternative | Green Chemistry Principle Addressed |
| Alkylation | Use of strong, non-catalytic base (e.g., LDA) in a volatile organic solvent (e.g., THF) | Phase-transfer catalysis in a biphasic system or use of a recyclable base | Safer solvents, waste reduction |
| Chiral Resolution | Classical resolution with a stoichiometric chiral resolving agent | Enzymatic kinetic resolution (e.g., using a lipase) | Biocatalysis, higher atom economy |
| Solvent Choice | Use of chlorinated solvents (e.g., dichloromethane) for chromatography | Use of greener solvent mixtures (e.g., ethanol/heptane) or supercritical fluid chromatography | Use of safer solvents |
The development of environmentally benign synthetic routes is an ongoing effort in chemical research. A report on the synthesis of a different cyclohexyl-containing molecule, 2-Cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline, highlights the use of a deep eutectic solvent (DES) as a green and recyclable reaction medium, improving yield and cost-effectiveness. researchgate.net Such innovative approaches could potentially be adapted for the synthesis of this compound, further reducing the environmental footprint of its production.
Chemical Reactivity and Derivatization
Esterification and Amidation Reactions
The carboxylic acid moiety is the primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's physical and chemical properties, such as solubility, volatility, and biological activity.
Synthesis of Alkyl and Cyclohexyl Esters
The synthesis of alkyl and cyclohexyl esters of 3-Cyclohexyl-2-methylbutanoic acid can be achieved through several standard methods. The classic Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol, or cyclohexanol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction is driven to completion by removing the water formed, typically through azeotropic distillation.
Alternatively, for milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. A recent method for direct ester formation from carboxylic acids utilizes diethyl chlorophosphate in pyridine, which proceeds with retention of configuration at chiral centers.
| Reactant Alcohol | Ester Product | Typical Reaction Conditions |
| Methanol | Methyl 3-cyclohexyl-2-methylbutanoate | Reflux with excess methanol and catalytic H₂SO₄ |
| Ethanol | Ethyl 3-cyclohexyl-2-methylbutanoate | DCC, DMAP, Dichloromethane, room temperature |
| Cyclohexanol | Cyclohexyl 3-cyclohexyl-2-methylbutanoate | Diethyl chlorophosphate, Pyridine, room temperature |
Formation of Carboxamide Derivatives
The synthesis of carboxamide derivatives of this compound involves the reaction of the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. Direct reaction requires high temperatures to drive off water and is often inefficient. More commonly, the carboxylic acid is first activated.
One method is the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the amine in the presence of a base to neutralize the HCl byproduct.
Coupling reagents, similar to those used in esterification (DCC, EDC, HOBt, PyBOP), are also widely used for amide bond formation, particularly in peptide synthesis, as they minimize side reactions and preserve stereochemical integrity. A novel approach involves the use of alkali metal amidoboranes (like NaNH₂BH₃) which react directly with esters, or by extension activated carboxylic acids, to form primary amides rapidly at room temperature.
| Reactant Amine | Amide Product | Typical Reaction Conditions |
| Ammonia | 3-Cyclohexyl-2-methylbutanamide | 1. SOCl₂; 2. Excess NH₃ |
| Aniline | N-phenyl-3-cyclohexyl-2-methylbutanamide | EDC, HOBt, DMF, room temperature |
| Diethylamine | N,N-diethyl-3-cyclohexyl-2-methylbutanamide | DCC, Dichloromethane, room temperature |
Reduction and Oxidation Chemistry of the Carboxyl Group and Alkane Chain
The carboxylic acid group and the saturated hydrocarbon portions of this compound can undergo reduction and oxidation under specific conditions.
The carboxyl group is resistant to mild reducing agents but can be reduced to a primary alcohol, (3-cyclohexyl-2-methylbutan-1-ol), using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an acidic workup. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is also effective and offers greater selectivity in the presence of other reducible functional groups. It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.
Oxidation of the alkane chain of this compound is more challenging due to the stability of C-H and C-C bonds. However, under forcing conditions with strong oxidizing agents, the cyclohexyl ring can be cleaved. For instance, oxidation of cyclohexyl-containing compounds can lead to dicarboxylic acids like adipic acid derivatives. The oxidation of the tertiary C-H bond on the butanoic chain or the C-H bonds on the cyclohexyl ring would likely require radical initiators or powerful metal catalysts.
Electrophilic and Nucleophilic Substitutions on the Cyclohexyl Moiety
The cyclohexyl group of this compound is a saturated aliphatic ring and therefore does not undergo electrophilic aromatic substitution reactions like benzene. Its reactivity is characteristic of alkanes. Free radical substitution, initiated by UV light or radical initiators, can lead to halogenation at various positions on the ring, though this process typically results in a mixture of products and lacks selectivity.
Nucleophilic substitution on the cyclohexyl ring is generally not feasible unless a leaving group is present. If a derivative were prepared where a hydroxyl group on the ring was converted to a good leaving group (e.g., a tosylate or a halide), then Sₙ2 or Sₙ1 reactions could occur. The stereochemistry and feasibility of these reactions would be highly dependent on the conformation of the cyclohexyl ring and the position of the leaving group (axial vs. equatorial). An axial leaving group is generally required for a classic Sₙ2 backside attack.
Decarboxylation Pathways and Mechanisms
Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. This reaction is most facile for β-keto acids, which can undergo decarboxylation through a cyclic six-membered transition state upon gentle heating.
This compound is not a β-keto acid, and therefore, it is expected to be much more resistant to decarboxylation. Simple heating would likely require very high temperatures and would not lead to a clean reaction. Decarboxylation of such non-activated carboxylic acids typically proceeds through radical mechanisms, such as in the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield an alkyl bromide with the loss of CO₂. Another possibility is ketonic decarboxylation, where two equivalents of the carboxylic acid are heated with a metal oxide catalyst to form a symmetric ketone, water, and carbon dioxide.
Transformations into Precursors for Advanced Organic Materials
While specific applications of this compound in advanced materials are not widely documented, its functional groups offer potential as a monomer or a modifying agent in polymer and materials science.
The carboxylic acid can be converted into a variety of functional derivatives, such as vinyl esters, which could then be polymerized to create polymers with bulky, hydrophobic cyclohexyl pendants. These groups would influence the polymer's thermal properties (e.g., glass transition temperature) and solubility.
The amide derivatives, particularly those formed with diamines, could serve as monomers for the synthesis of polyamides. The presence of the cyclohexyl group would impart rigidity and affect the packing of the polymer chains, potentially leading to materials with high thermal stability and specific mechanical properties. The chirality of the molecule could also be exploited to create chiral polymers for applications in enantioselective separations or as chiral ligands.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the stable three-dimensional arrangements of atoms in a molecule and understanding the distribution of electrons.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. youtube.com For 3-Cyclohexyl-2-methylbutanoic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to optimize the molecular geometry. researchgate.net These calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, and thus the most stable, conformation of the molecule.
The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO gap is a crucial parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. For carboxylic acids, the electron density is notably higher around the oxygen atoms of the carboxyl group due to their high electronegativity.
Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Predicted Value |
| C=O Bond Length | ~1.21 Å |
| C-O Bond Length | ~1.35 Å |
| O-H Bond Length | ~0.97 Å |
| C-C (carboxyl) Bond Angle | ~118° |
| C-O-H Bond Angle | ~107° |
| HOMO-LUMO Energy Gap | ~5-7 eV |
Note: These are typical, expected values based on DFT calculations for similar carboxylic acids and may vary slightly based on the specific functional and basis set used.
Conformational Analysis and Energy Landscapes
This compound possesses significant conformational flexibility due to the rotation around several single bonds and the chair-boat interconversion of the cyclohexane (B81311) ring. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. ualberta.ca
The potential energy surface of the molecule can be explored by systematically rotating key dihedral angles, such as the one between the cyclohexyl ring and the butanoic acid chain, and the one around the C2-C3 bond of the butanoic acid moiety. The cyclohexane ring itself can exist in chair, boat, and twist-boat conformations, with the chair conformation being the most stable. oregonstate.edu The substituents on the ring (the methylbutanoic acid group) will preferentially occupy the equatorial position to minimize steric hindrance.
Due to the two chiral centers at C2 and C3, four stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Each of these diastereomers will have a unique energy landscape, with different populations of conformers at a given temperature. DFT calculations can be used to determine the relative energies of these conformers and the energy barriers between them.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes like conformational changes, solvent interactions, and aggregation. chemrxiv.org
For this compound, MD simulations can be performed in various environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent, to understand its behavior in different phases. In water, the carboxylic acid group can form hydrogen bonds with water molecules, influencing its solubility and orientation at interfaces. ualberta.ca The hydrophobic cyclohexyl group will tend to avoid water, leading to specific orientations in aqueous solution. ualberta.ca MD simulations can also be used to study the formation of dimers, where two carboxylic acid molecules associate through hydrogen bonding between their carboxyl groups. libretexts.org
Spectroscopic Property Prediction from Theoretical Models
Theoretical models can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of a compound. nih.gov
For this compound, DFT calculations can be used to predict its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. researchgate.net
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The predicted IR spectrum would show a characteristic broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹, a strong C=O stretching band around 1710 cm⁻¹ (for the dimer), and C-H stretching bands for the alkyl and cyclohexyl groups around 2850-3000 cm⁻¹. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted by calculating the magnetic shielding tensors. The proton of the carboxylic acid (–COOH) is expected to have a chemical shift in the range of 10-13 ppm. oregonstate.edu The protons on the carbon adjacent to the carboxyl group (α-proton) would appear around 2.2-2.6 ppm. libretexts.org The ¹³C chemical shift of the carbonyl carbon is typically found in the 170-185 ppm region. oregonstate.edu
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Range |
| IR | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |
| IR | C=O stretch | ~1710 cm⁻¹ |
| ¹H NMR | -COOH proton | 10-13 ppm |
| ¹H NMR | α-proton | 2.2-2.6 ppm |
| ¹³C NMR | Carbonyl carbon | 170-185 ppm |
Quantitative Structure-Property Relationships (QSPR) in Related Cyclohexyl Carboxylic Acids
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. gatech.edunih.gov For cyclohexyl carboxylic acids and related naphthenic acids, QSPR studies are valuable for predicting properties like lipophilicity (logP), acidity (pKa), and boiling point without the need for experimental measurements for every single compound. nih.govresearchgate.net
The development of a QSPR model involves calculating a set of molecular descriptors for each molecule in a training set. These descriptors can be constitutional (e.g., molecular weight, number of rings), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net Statistical methods like multiple linear regression are then used to build a model that can predict the property of interest for new, untested compounds.
For a series of cyclohexyl carboxylic acids, descriptors such as the solvent-accessible surface area, molecular volume, and electronic parameters of the carboxyl group would likely be important in predicting their properties. nih.govnih.gov For instance, the lipophilicity is expected to increase with the size of the alkyl substituents on the ring or the carboxylic acid chain.
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The utility of 3-Cyclohexyl-2-methylbutanoic acid as a precursor is rooted in its combination of a lipophilic cyclohexyl moiety and a reactive carboxylic acid functional group. This structure is a valuable starting point for creating larger, more intricate molecules.
While specific, documented multi-step syntheses of natural product analogues starting directly from this compound are not extensively detailed in readily available literature, its structural elements are prevalent in many natural products. The general synthetic strategy involves leveraging the acid's chiral center to guide the stereochemistry of subsequent transformations, ultimately leading to the desired analogue.
A generalized synthetic pathway could proceed as follows:
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acid chloride or an activated ester. wikipedia.org
Coupling Reaction: The activated acid is then coupled with another molecular fragment, often another chiral building block, to form a new carbon-carbon or amide bond.
Elaboration of the Skeleton: A series of reactions, including cyclizations and functional group interconversions, are performed to construct the final, complex architecture of the natural product analogue.
The inherent cyclohexyl ring of this compound provides a ready-made foundation for the assembly of polycyclic systems. Organic chemists can employ various cyclization strategies to build additional rings onto this six-membered core. Methods like intramolecular Friedel-Crafts reactions, radical cyclizations, or ring-closing metathesis can be envisioned to fuse new rings, creating rigid and structurally complex polycyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their conformational rigidity.
Application in the Development of Specialty Chemicals
The unique combination of chirality and a bulky non-polar group makes this compound and its derivatives useful in the formulation of specialty chemicals.
Fragrance and Flavor Industry: Esters derived from carboxylic acids are frequently found in nature and contribute to the scents and flavors of fruits and flowers. ontosight.ai Esters of 2-methylbutanoic acid, a related compound, are known for their application as flavoring agents. researchgate.net Similarly, esters of this compound could be synthesized and evaluated for unique olfactory properties, potentially serving as novel fragrance components in perfumes and cosmetics. ontosight.ai
Chiral Auxiliaries and Resolving Agents: The chiral nature of the acid allows it to be used as a chiral auxiliary, temporarily attached to a prochiral molecule to direct the stereochemical outcome of a reaction. It could also function as a resolving agent to separate enantiomers of a racemic mixture.
Intermediate for Functional Materials (Excluding Direct Therapeutic Applications)
The structural characteristics of this compound make it a promising candidate for incorporation into advanced functional materials. The rigid and bulky cyclohexyl group can impart specific physical properties to a larger polymer or material assembly. For instance, it could be integrated into the structure of liquid crystals, where the cyclohexyl moiety would influence the packing and, consequently, the properties of the liquid crystalline phases. Furthermore, its incorporation into polymer chains, for example through polyesterification, could be used to modify the bulk properties of the resulting material, such as its thermal stability, glass transition temperature, or mechanical strength.
Scaffold for Combinatorial Library Generation
This compound is an ideal scaffold for the creation of combinatorial libraries, which are large collections of related compounds used in high-throughput screening for drug discovery and materials science. nih.govnih.gov The carboxylic acid functional group serves as a convenient handle for chemical diversification.
The process typically involves:
Attaching the scaffold to a solid support (e.g., a resin bead).
Reacting the carboxylic acid with a diverse set of building blocks, most commonly amines, to generate a library of amides.
Further chemical modifications can be performed to increase the complexity of the library.
This approach allows for the rapid and systematic synthesis of thousands of distinct compounds. nih.gov Each compound retains the core 3-cyclohexyl-2-methylbutanoyl structure but differs in the appended chemical group. These libraries can then be screened to identify molecules with desired biological activities or material properties. nih.govnih.gov
Environmental Occurrence and Non Human Biological Interactions
Presence in Natural Products and Extracts (e.g., Plant Essential Oils)
Currently, there is a lack of specific documented evidence identifying 3-Cyclohexyl-2-methylbutanoic acid as a constituent of plant essential oils or other natural product extracts. While a wide array of organic acids and their derivatives are known to exist in the plant kingdom, specific searches of chemical composition databases and scientific literature did not yield direct reports of this particular compound's natural occurrence.
However, it is worth noting that structurally related compounds are found in nature. For instance, 2-methylbutanoic acid is a known component in the hydrosol of peppermint (Mentha piperita) and is also found in the essential oil of valerian (Valeriana officinalis). Similarly, cyclohexyl-containing compounds, though less common than their aromatic counterparts, are present in some biological systems. The absence of direct detection in studies to date does not entirely preclude its existence in trace amounts in some uninvestigated natural sources. Future advancements in analytical techniques and broader screening of natural products may yet reveal its presence.
Biosynthetic Pathways and Metabolic Transformations in Non-Mammalian Systems (e.g., Microorganisms, Plants)
While the complete biosynthetic pathway for this compound has not been explicitly detailed in scientific literature, a plausible pathway can be inferred from established biochemical routes for its constituent parts in microorganisms. The formation of this compound likely involves the convergence of two separate biosynthetic pathways: one for the cyclohexyl moiety and another for the 2-methylbutanoic acid portion.
Biosynthesis of the Cyclohexyl Ring:
The cyclohexanecarboxylic acid starter unit, which forms the core of the cyclohexyl group, is known to be synthesized in certain bacteria, such as Alicyclobacillus acidocaldarius and Streptomyces collinus, via a branch of the shikimate pathway. nih.gov Unlike the main pathway that leads to aromatic amino acids, this branch avoids aromatization. The process is understood to proceed through the following key steps:
The pathway initiates from shikimic acid.
This is followed by a series of dehydration and double bond reduction steps.
The end product is cyclohexanecarboxylic acid, likely in the form of its coenzyme A (CoA) thioester, cyclohexanecarboxyl-CoA, ready for further elongation. psu.edu
It has been demonstrated that in Bacillus acidocaldarius, shikimate is incorporated as an intact C7 unit to form ω-cyclohexyl fatty acids. nih.gov
Biosynthesis of the 2-Methylbutanoic Acid Moiety:
The 2-methylbutanoic acid portion is a branched-chain fatty acid. In many microorganisms, the biosynthesis of (S)-2-methylbutanoic acid is derived from the catabolism of the amino acid L-isoleucine. nih.gov This pathway involves several enzymatic steps, including deamination and oxidative decarboxylation, to yield 2-methylbutanoyl-CoA.
Assembly of this compound:
The final assembly of this compound would likely involve a fatty acid synthase (FAS) or polyketide synthase (PKS) system. In this proposed mechanism, cyclohexanecarboxyl-CoA would serve as the starter unit. This starter unit would then be extended with a methylmalonyl-CoA extender unit, which would provide the methyl branch at the C-2 position, followed by subsequent reductive steps to yield the final saturated carboxylic acid.
Environmental Fate and Degradation Mechanisms (Abiotic and Biotic)
The environmental fate and degradation of this compound are not specifically documented. However, based on its chemical structure—a substituted cyclohexyl ring attached to a short-chain branched fatty acid—its degradation can be predicted by examining the established pathways for similar compounds, particularly cyclohexanecarboxylic acid.
Biotic Degradation:
Microbial degradation is expected to be the primary mechanism for the breakdown of this compound in the environment. Both aerobic and anaerobic pathways for the degradation of the cyclohexyl ring have been characterized in various bacteria.
Aerobic Degradation: Under aerobic conditions, some bacteria, such as certain Arthrobacter species, degrade cyclohexanecarboxylic acid by first aromatizing the ring. cdnsciencepub.com This pathway involves intermediates like trans-4-hydroxycyclohexanecarboxylic acid and 4-ketocyclohexanecarboxylic acid, leading to the formation of p-hydroxybenzoic acid. cdnsciencepub.commicrobiologyresearch.org This aromatic intermediate is then funneled into common aromatic degradation pathways, involving ring cleavage by dioxygenase enzymes. microbiologyresearch.org Another aerobic pathway, observed in Nocardia globerula, involves the hydrolytic cleavage of the saturated ring without prior aromatization. microbiologyresearch.orgmicrobiologyresearch.org
Anaerobic Degradation: In the absence of oxygen, a different strategy is employed by bacteria like Geobacter metallireducens and Rhodopseudomonas palustris. asm.org The degradation of cyclohexanecarboxylic acid is initiated by its activation to cyclohexanecarboxyl-CoA. asm.orgnih.gov This is followed by a dehydrogenation to cyclohex-1-ene-1-carboxyl-CoA. asm.org Subsequent enzymatic reactions lead to the cleavage of the alicyclic ring, often through pathways analogous to the beta-oxidation of fatty acids. nih.gov Ultimately, these pathways link the catabolism of the cyclohexyl ring to that of aromatic compounds. asm.org
The 2-methylbutanoic acid side chain would likely be processed through standard fatty acid oxidation pathways once cleaved from the ring or after the ring itself has been opened.
Abiotic Degradation:
Abiotic degradation mechanisms such as photolysis or hydrolysis are generally not considered to be significant for saturated carboxylic acids under typical environmental conditions. The C-C and C-H bonds of the cyclohexyl ring and the alkyl chain are stable.
Future Research Directions and Emerging Methodologies
Development of Novel Stereoselective Synthetic Pathways
The synthesis of α-chiral carboxylic acids is a cornerstone of modern organic chemistry, with significant implications for pharmaceuticals and materials science. nih.govrsc.org For a molecule like 3-Cyclohexyl-2-methylbutanoic acid, which possesses a key stereocenter adjacent to a bulky cyclohexyl group, achieving high stereoselectivity is paramount. Future research will focus on developing more efficient and elegant catalytic asymmetric strategies. rsc.org
Key areas of development include:
Nickel-Catalyzed Cascade Reactions: Recent breakthroughs have demonstrated the use of nickel catalysis for the stereoselective conversion of terminal alkynes into α-chiral carboxylic acids. nih.gov This domino hydrocarboxylation-transfer hydrogenation reaction offers a powerful tool for creating the desired stereochemistry in a single, efficient process. nih.gov Adapting such methods could provide a novel and direct route to enantiomerically pure this compound.
Organocatalyzed Additions: Organocatalysis has emerged as a robust platform for asymmetric synthesis. rsc.org The development of chiral bifunctional catalysts, such as amine-squaramides, could enable direct asymmetric vinylogous Michael additions to generate complex chiral structures with high diastereo- and enantioselectivity. rsc.org
Advanced Chiral Auxiliaries: The use of chiral auxiliaries to guide stereoselective reactions remains a valid strategy. Research into new, easily cleavable auxiliaries that can effectively control the stereochemistry during the formation of the C-C bond alpha to the carboxyl group is ongoing. acs.org
These advanced synthetic methods aim to overcome the limitations of classical resolution or stoichiometric approaches, offering higher yields, superior enantiomeric purity, and more sustainable processes. youtube.com
| Synthetic Approach | Description | Potential Advantage for this compound | Reference |
| Nickel-Catalyzed Cascade | Domino hydrocarboxylation-transfer hydrogenation of alkynes. | Direct, highly stereoselective route from simple starting materials. | nih.gov |
| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric reactions. | High enantioselectivity and diastereoselectivity under mild conditions. | rsc.org |
| Photocyclisation | Norrish-Yang photocyclisation of substituted butyrophenones. | Can create cyclobutanol (B46151) precursors with excellent diastereoselectivity. | eurekaselect.com |
Exploration of Unconventional Reactivity Profiles
The chemical behavior of this compound is largely dictated by its carboxylic acid functional group and the steric hindrance imposed by the adjacent cyclohexyl moiety. Future investigations will probe beyond standard transformations (e.g., esterification, amidation) to uncover unconventional reactivity. This includes exploring reactions that are sensitive to the unique electronic and steric environment of the molecule. Research could focus on activating the C-H bonds adjacent to the stereocenter or utilizing the carboxylic acid group to direct reactions at remote positions on the cyclohexyl ring. Such studies could lead to the discovery of novel derivatives with unique structural architectures and properties.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous-flow synthesis, is revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and scalability compared to traditional batch processing. acs.orgdurham.ac.uk The synthesis of carboxylic acids and their derivatives is particularly amenable to this technology. acs.orgresearchgate.net
Future applications for this compound synthesis include:
Gas-Liquid Flow Reactors: The carboxylation of Grignard reagents with carbon dioxide (CO2) is a fundamental method for creating carboxylic acids. chadsprep.comyoutube.com Using a "tube-in-tube" gas permeable membrane reactor allows for the safe and highly efficient introduction of CO2 gas into a flow stream containing the organometallic precursor to this compound. durham.ac.ukresearchgate.net This technique improves mass transfer, allows for precise control of pressure and temperature, and enables rapid and scalable production. researchgate.net
Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. acs.org For instance, this compound could be synthesized in-flow and then immediately converted into a corresponding ester or amide in a subsequent reactor coil, streamlining the entire production sequence. acs.org This approach significantly reduces reaction times and waste generation. acs.org
The automation of these flow systems further enhances their utility, allowing for rapid optimization of reaction conditions and the creation of libraries of derivatives for screening purposes.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Reference |
| Safety | Handling of large quantities of reactive intermediates can be hazardous. | Small reaction volumes at any given time minimize risk. | durham.ac.uk |
| Scalability | Scaling up often requires significant re-optimization. | Scaling is achieved by running the system for longer periods. | durham.ac.uk |
| Efficiency | Slower reaction rates and often requires work-up between steps. | Enhanced heat and mass transfer lead to faster reactions; steps can be "telescoped". | acs.orgacs.org |
| CO2 Usage | Often requires bubbling gas through a vessel, which can be inefficient. | Precise and efficient delivery of CO2 through gas-permeable membranes. | researchgate.net |
Advanced Computational Design and Prediction for New Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the rational design of new molecules with desired properties. frontiersin.org For this compound, computational methods can accelerate the development of new derivatives by predicting their biological activity and pharmacokinetic profiles before committing to costly and time-consuming synthesis. frontiersin.orgresearchgate.net
Emerging methodologies in this area include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to understand the relationship between the three-dimensional structure of derivatives and their biological activity. researchgate.netresearchgate.net By analyzing a set of known active and inactive compounds, these models can generate contour maps that indicate where steric bulk, positive charge, or negative charge is likely to increase or decrease activity, guiding the design of more potent analogues. researchgate.net
Molecular Docking and Dynamics: These techniques simulate the interaction of a ligand with a biological target, such as an enzyme or receptor. frontiersin.org For derivatives of this compound, docking can predict the binding orientation and affinity, helping to identify promising candidates. Molecular dynamics simulations can further refine this by showing how the complex behaves over time.
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. frontiersin.org This allows researchers to filter out compounds with unfavorable pharmacokinetic profiles early in the design process.
These in silico approaches reduce the reliance on trial-and-error synthesis and provide a deeper understanding of the molecular features crucial for activity. nih.gov
Applications in Supramolecular Chemistry and Self-Assembly (General Chemical Systems)
Supramolecular chemistry studies chemical systems that extend "beyond the molecule," focusing on the non-covalent interactions that govern molecular recognition and self-assembly. brighton.ac.ukyoutube.com The structure of this compound, with its hydrogen-bonding carboxylic acid group and its chiral, bulky aliphatic portion, makes it an interesting candidate for studies in self-assembly.
Future research directions could explore:
Hydrogen-Bonded Networks: Carboxylic acids are well-known to form predictable hydrogen-bonded dimers. In the solid state or in non-polar solvents, they can assemble into larger, ordered structures like chains or sheets. acs.orgnih.gov The specific chirality and steric bulk of this compound would influence the packing and symmetry of these assemblies. nih.gov
Host-Guest Chemistry: The cyclohexyl group could potentially participate in host-guest interactions, fitting into the cavities of macrocyclic hosts like cyclodextrins or cycloparaphenylenes. nih.govnih.gov This could be used to modify its solubility, create responsive materials, or develop drug delivery systems. nih.govyoutube.com
Self-Assembled Gels and Materials: Under certain conditions, small molecules can self-assemble into extended fibrous networks that trap solvent, forming supramolecular gels. brighton.ac.uk The interplay of hydrogen bonding from the acid and van der Waals interactions from the cyclohexyl and methyl groups could lead to the formation of such soft materials, with potential applications as responsive systems. The chirality of the molecule could lead to the formation of helical fibers, a phenomenon observed in other chiral self-assembling systems. fao.org
By understanding and controlling these non-covalent forces, researchers can design novel materials and systems where the properties are determined by the collective behavior of the assembled molecules rather than the individual molecules alone. youtube.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
